Homatropine hydrobromide
Overview
Description
Homatropine hydrobromide is an anticholinergic agent used to dilate the pupil, treat inflammation of the uveal tract, and suppress a cough . It acts as an antagonist at muscarinic acetylcholine receptors . It is present in antitussives, under the trade name Hycodan, in combination with hydrocodone bitartrate indicated for the symptomatic relief of cough .
Synthesis Analysis
The synthesis method of homatropine hydrobromide involves several steps . The process starts with tropine and a compound obtained by esterification of O-formyl almond acyl chloride . Acidic hydrolysis is carried out on the compound to obtain another compound, which is then salified by the hydrobromide to obtain homatropine hydrobromide .Molecular Structure Analysis
The molecular formula of Homatropine hydrobromide is C16H22BrNO3 . The exact mass is 355.08 and the molecular weight is 356.260 .Chemical Reactions Analysis
An investigation of the chemical kinetics of the hydroxyl ion catalyzed hydrolysis of homatropine has shown that the mechanism of the hydrolytic deterioration consists of two reactions .Physical And Chemical Properties Analysis
Homatropine hydrobromide is a colorless or white powder . The molecular weight is 356.25 g/mol .Scientific Research Applications
Ophthalmology: Mydriasis and Cycloplegia
Homatropine hydrobromide is widely used in ophthalmology for its mydriatic and cycloplegic effects. It induces mydriasis , the dilation of the pupil, which is essential for retinal examinations . As a cycloplegic , it temporarily paralyzes the ciliary muscle of the eye, preventing accommodation, which is the eye’s ability to focus on near objects. This is particularly useful in diagnosing refractive errors and prescribing corrective lenses .
Antitussive Therapy
In combination with hydrocodone, homatropine hydrobromide serves as an antitussive agent. It is included in subtherapeutic amounts in cough syrups under the trade name Hycodan. The addition of homatropine is intended to discourage deliberate overdosage due to its unpleasant side effects at higher doses .
Pharmaceutical Quality Control
Homatropine hydrobromide is used as a pharmaceutical secondary standard and certified reference material . It assists laboratories and manufacturers in quality control, particularly in the calibration of analytical instruments and validation of analytical methods in pharmaceutical analysis .
Research on Anticholinergic Agents
As an anticholinergic agent, homatropine hydrobromide is a valuable compound in pharmacological research. It acts as an antagonist at muscarinic acetylcholine receptors, providing insights into the parasympathetic nervous system’s functioning and the development of new drugs with anticholinergic properties .
Food and Beverage Testing
The compound’s role extends to the food and beverage industry, where it is used in quality control testing. Its standardization helps ensure the safety and compliance of food and beverage products with regulatory requirements .
Adjunct Therapy in Strabismus Treatment
Homatropine hydrobromide has been indicated as an adjunct therapy in the treatment of strabismus, a condition where the eyes do not properly align with each other when looking at an object. Its cycloplegic action helps in the therapeutic process .
Analytical Applications in Method Development
Homatropine hydrobromide’s consistent quality makes it suitable for use in method development for qualitative and quantitative analyses. This includes developing chromatographic methods and spectrophotometric assays in various research settings .
Educational and Training Purposes
In academic settings, homatropine hydrobromide is used for educational purposes, particularly in training students and researchers in the preparation and handling of pharmaceutical standards and in understanding the principles of pharmacology and toxicology .
Mechanism of Action
Target of Action
Homatropine hydrobromide primarily targets muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .
Mode of Action
Homatropine hydrobromide acts as an antagonist at muscarinic acetylcholine receptors . It blocks the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation . This results in dilation (mydriasis) and paralysis of accommodation (cycloplegia) .
Biochemical Pathways
By blocking muscarinic receptors and cholinergic signaling pathways, homatropine hydrobromide affects the parasympathetic nervous system . This leads to typical anticholinergic effects, such as mydriasis and cycloplegia .
Pharmacokinetics
It’s known that the compound is used topically, and systemic absorption can be minimized by applying pressure over the lacrimal sac for 1 to 3 minutes after instillation .
Result of Action
The molecular and cellular effects of homatropine hydrobromide’s action include the dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia) . Other effects that could apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .
Action Environment
The action, efficacy, and stability of homatropine hydrobromide can be influenced by various environmental factors. For instance, the compound’s effect can be influenced by the pigmentation of the iris, with heavily pigmented irides potentially requiring increased doses . .
Safety and Hazards
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGTFTVBLXELC-MOTQWOLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045099 | |
Record name | Homatropine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51-56-9 | |
Record name | Homatropine hydrobromide [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Homatropine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homatropine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMATROPINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.